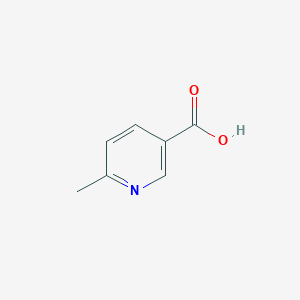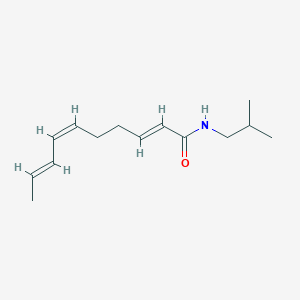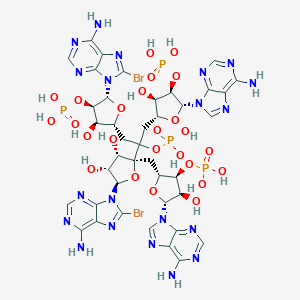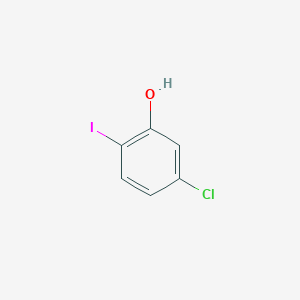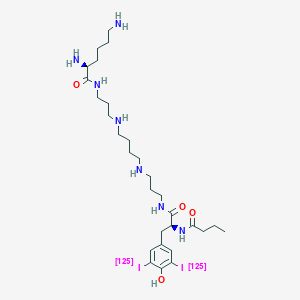
2-Isopropylamino-5-methoxycarbonylpyrimidine
説明
2-Isopropylamino-5-methoxycarbonylpyrimidine is a synthetic compound that belongs to the pyrimidine class of organic molecules. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-Isopropylamino-5-methoxycarbonylpyrimidine is not fully understood. However, studies have suggested that it may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-Isopropylamino-5-methoxycarbonylpyrimidine can affect several biochemical and physiological processes in the body. It has been found to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. It also modulates the expression of genes involved in inflammation and cell proliferation. In addition, the compound has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 2-Isopropylamino-5-methoxycarbonylpyrimidine in lab experiments is its high purity and stability. It is also readily available and can be synthesized in large quantities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several areas of research that can be explored in the future regarding 2-Isopropylamino-5-methoxycarbonylpyrimidine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and viral infections. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Furthermore, the compound can be used as a starting material for the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-Isopropylamino-5-methoxycarbonylpyrimidine is a synthetic compound with potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound has shown promising results in the treatment of several diseases and has been extensively studied for its pharmacological properties. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学的研究の応用
2-Isopropylamino-5-methoxycarbonylpyrimidine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, it has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. The compound has also been used as a precursor for the synthesis of other pyrimidine-based compounds with potential therapeutic applications.
特性
CAS番号 |
148741-62-2 |
|---|---|
製品名 |
2-Isopropylamino-5-methoxycarbonylpyrimidine |
分子式 |
C9H13N3O2 |
分子量 |
195.22 g/mol |
IUPAC名 |
methyl 2-(propan-2-ylamino)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)12-9-10-4-7(5-11-9)8(13)14-3/h4-6H,1-3H3,(H,10,11,12) |
InChIキー |
BMZVQFVNORDZSX-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
正規SMILES |
CC(C)NC1=NC=C(C=N1)C(=O)OC |
同義語 |
5-Pyrimidinecarboxylicacid,2-[(1-methylethyl)amino]-,methylester(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









